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Compound of Interest

Compound Name: 2',3'-O-Isopropylideneuridine

Cat. No.: B043842 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques and data

interpretation used in the structural elucidation of 2',3'-O-Isopropylideneuridine, a key

intermediate in the synthesis of various antiviral drugs.[1] This document details the

spectroscopic and crystallographic data, experimental protocols, and logical workflows

essential for the unambiguous identification and characterization of this modified nucleoside.

Spectroscopic Analysis
The structural framework of 2',3'-O-Isopropylideneuridine was primarily determined through a

combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS),

and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

The ¹H NMR spectrum provides information on the number of different types of protons and

their neighboring environments. The assignments for the protons of 2',3'-O-
Isopropylideneuridine are summarized in the table below.[2]

Table 1: ¹H NMR Chemical Shift Assignments for 2',3'-O-Isopropylideneuridine[2]
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Proton Chemical Shift (ppm)

NH 11.4

H-6 7.800

H-1' 5.838

H-5 5.644

5'-OH 5.10

H-2' 4.898

H-3' 4.752

H-4' 4.075

H-5' 3.58

CH₃ 1.489

CH₃ 1.291

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbons and to

identify the types of carbon atoms present (e.g., C=O, C=C, C-O, CH, CH₂, CH₃). While a fully

assigned spectrum for 2',3'-O-Isopropylideneuridine is not readily available in the searched

literature, typical chemical shifts for uridine and related isopropylidene-protected nucleosides

can be used for tentative assignments.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 2',3'-O-Isopropylideneuridine
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Carbon Predicted Chemical Shift Range (ppm)

C=O (C4) 160 - 165

C=O (C2) 150 - 155

C6 140 - 145

C5 100 - 105

C-isopropylidene 112 - 115

C1' 90 - 95

C4' 85 - 90

C2', C3' 80 - 85

C5' 60 - 65

CH₃ 25 - 30

Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental

composition of a molecule, as well as providing structural information through fragmentation

analysis.

The mass spectrum of 2',3'-O-Isopropylideneuridine shows a molecular ion peak [M]⁺ at m/z

284, which corresponds to its molecular weight.[2] The fragmentation pattern provides further

structural confirmation.

Table 3: Key Mass Spectrometry Fragmentation Data for 2',3'-O-Isopropylideneuridine[2]
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m/z Relative Intensity (%) Proposed Fragment

284 4.6 [M]⁺

269 26.7 [M - CH₃]⁺

173 82.5
[Ribose-isopropylidene

moiety]⁺

113 50.8 [Uracil + H]⁺

59 100.0 [C(CH₃)₂O]⁺

The fragmentation of nucleosides in mass spectrometry often involves the cleavage of the

glycosidic bond between the sugar and the nucleobase.

2',3'-O-Isopropylideneuridine (m/z 284)

Loss of CH3
(m/z 269)

- CH3•

Glycosidic Bond Cleavage

Uracil Fragment (m/z 112)

Ribose Fragment (m/z 173) Further Fragmentation Isopropylidene Fragment (m/z 59)

Click to download full resolution via product page

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2',3'-O-Isopropylideneuridine would be expected to show characteristic

absorption bands for the hydroxyl, amine, carbonyl, and ether functional groups.

Table 4: Expected Infrared Absorption Bands for 2',3'-O-Isopropylideneuridine
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Functional Group Vibrational Mode
Expected Wavenumber

(cm⁻¹)

O-H (hydroxyl) Stretching 3500 - 3200 (broad)

N-H (amine) Stretching 3400 - 3250 (medium)

C-H (alkane) Stretching 3000 - 2850

C=O (carbonyl) Stretching 1750 - 1650 (strong)

C=C (alkene) Stretching 1680 - 1620

C-O (ether/alcohol) Stretching 1300 - 1000

X-ray Crystallography
X-ray crystallography provides the most definitive structural information by determining the

precise arrangement of atoms in a crystalline solid. A study by Katti S K, et al. in 1981 reported

the crystal structure of 2',3'-O-isopropylideneuridine, confirming the absolute configuration

and conformation of the molecule in the solid state.[3] Accessing the full crystallographic data

from this publication would provide detailed bond lengths, bond angles, and torsional angles.

Experimental Protocols
The following sections detail the general methodologies for the key experiments used in the

structure elucidation of 2',3'-O-Isopropylideneuridine.

NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of 2',3'-O-Isopropylideneuridine in approximately 0.6 mL of deuterated

dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:
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¹H NMR: Acquire the spectrum on a 400 MHz spectrometer. Key parameters include a

sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering

the expected proton chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2

seconds.

¹³C NMR: Acquire the spectrum on the same instrument, typically at a frequency of 100 MHz.

A larger number of scans is required due to the lower natural abundance of ¹³C. Proton

decoupling is used to simplify the spectrum to single lines for each carbon.
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Sample Preparation

Data Acquisition (400 MHz)

Data Processing
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in 0.6 mL DMSO-d6

Transfer to
5 mm NMR tube

¹H NMR Acquisition ¹³C NMR Acquisition
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Fourier Transform
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Baseline Correction

Integration (¹H)

Peak Picking & Assignment
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Caption: General workflow for NMR analysis.
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Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of 2',3'-O-Isopropylideneuridine in a suitable solvent such as

methanol or acetonitrile.

Data Acquisition:

Electron Ionization (EI): The sample is introduced into the mass spectrometer, where it is

bombarded with high-energy electrons (typically 70 eV).[2] This causes ionization and

fragmentation. The resulting ions are then separated by their mass-to-charge ratio.

Infrared Spectroscopy
Sample Preparation:

Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with

dry KBr powder and pressing it into a transparent disk.

Data Acquisition:

Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the mid-

IR range (typically 4000-400 cm⁻¹). A background spectrum of the KBr pellet is recorded first

and subtracted from the sample spectrum.

Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy,

corroborated by X-ray crystallographic data, provides a definitive structural elucidation of 2',3'-
O-Isopropylideneuridine. This comprehensive analytical approach is fundamental in ensuring

the identity and purity of this important synthetic intermediate in drug development and

research.
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Caption: Logical workflow for structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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